molecular formula C27H39NO2S B299856 N-tetradecyl-9H-fluorene-2-sulfonamide

N-tetradecyl-9H-fluorene-2-sulfonamide

Cat. No. B299856
M. Wt: 441.7 g/mol
InChI Key: RQAWSOYWLYUMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tetradecyl-9H-fluorene-2-sulfonamide is a chemical compound that belongs to the family of sulfonamide compounds. It is a synthetic organic molecule that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of N-tetradecyl-9H-fluorene-2-sulfonamide is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been suggested that it may interact with the lipid bilayer of the cell membrane, which could lead to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
N-tetradecyl-9H-fluorene-2-sulfonamide has been shown to have low toxicity in vitro. It has also been shown to have low cytotoxicity in mammalian cells. However, more studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-tetradecyl-9H-fluorene-2-sulfonamide in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to be a useful fluorescent probe for studying protein-lipid interactions. However, one limitation of using N-tetradecyl-9H-fluorene-2-sulfonamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-tetradecyl-9H-fluorene-2-sulfonamide. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential as a surfactant in the preparation of nanoparticles. Additionally, more studies are needed to fully understand its biochemical and physiological effects. Finally, there is potential for N-tetradecyl-9H-fluorene-2-sulfonamide to be used in the development of new antimicrobial agents.

Synthesis Methods

The synthesis of N-tetradecyl-9H-fluorene-2-sulfonamide involves the reaction of 9H-fluorene-2-sulfonyl chloride with tetradecylamine in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-tetradecyl-9H-fluorene-2-sulfonamide has been used in various scientific research applications. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been used as a fluorescent probe to study the interaction of proteins with lipid membranes. Additionally, it has been used as a surfactant in the preparation of nanoparticles.

properties

Product Name

N-tetradecyl-9H-fluorene-2-sulfonamide

Molecular Formula

C27H39NO2S

Molecular Weight

441.7 g/mol

IUPAC Name

N-tetradecyl-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C27H39NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-28-31(29,30)25-18-19-27-24(22-25)21-23-16-13-14-17-26(23)27/h13-14,16-19,22,28H,2-12,15,20-21H2,1H3

InChI Key

RQAWSOYWLYUMKE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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